molecular formula C12H9FN4OS B2636651 N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide CAS No. 2411319-21-4

N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide

Cat. No.: B2636651
CAS No.: 2411319-21-4
M. Wt: 276.29
InChI Key: ZJZJUHDNFYARCO-UHFFFAOYSA-N
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Description

N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluoropyridine, thiadiazole, and but-2-ynamide moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-fluoropyridine, which is then subjected to a series of reactions to introduce the thiadiazole and but-2-ynamide groups. Key steps may include:

    Nitration and Reduction: Nitration of 3-fluoropyridine followed by reduction to obtain the corresponding amine.

    Cyclization: Formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources.

    Alkylation: Introduction of the but-2-ynamide group via alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(3-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide
  • N-[[5-(3-Bromopyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide

Uniqueness

N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4OS/c1-2-3-10(18)15-7-11-16-17-12(19-11)8-4-5-14-6-9(8)13/h4-6H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZJUHDNFYARCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NN=C(S1)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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